molecular formula C18H14ClN3O2S B2950783 N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 484019-17-2

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2950783
CAS No.: 484019-17-2
M. Wt: 371.84
InChI Key: HUJHIXDLQNXCHR-UHFFFAOYSA-N
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Description

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Mechanism of Action

Target of Action

Similar thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities . Therefore, it’s plausible that this compound may interact with proteins or enzymes that are crucial for microbial growth or cancer cell proliferation.

Mode of Action

The exact mode of action of this compound is currently unknown. Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . It’s possible that this compound may interact with its targets in a similar manner, leading to inhibition of essential biological processes.

Biochemical Pathways

Given the reported antimicrobial and antiproliferative activities of similar compounds , it’s likely that this compound may interfere with pathways essential for microbial growth or cancer cell proliferation.

Pharmacokinetics

The physicochemical properties and spectroanalytical data of similar compounds have been reported , which could provide insights into the potential pharmacokinetic properties of this compound.

Result of Action

Similar compounds have shown promising antimicrobial activity and were found to be active against breast cancer cell lines . Therefore, it’s plausible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves the reaction of 2-amino-4-(4-chlorophenyl)thiazole with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. Its ability to modulate multiple signaling pathways and target a broad range of molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-13-6-8-14(9-7-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJHIXDLQNXCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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